N-(5-Vinylpyridin-2-YL)acetamide

Description

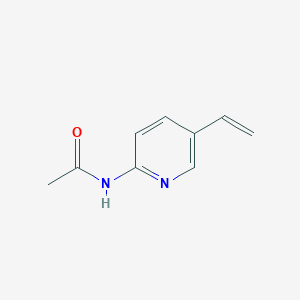

N-(5-Vinylpyridin-2-YL)acetamide is a pyridine-derived acetamide characterized by a vinyl substituent at the 5-position of the pyridine ring and an acetamide group at the 2-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(5-ethenylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-8-4-5-9(10-6-8)11-7(2)12/h3-6H,1H2,2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFMQXXDCVDWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573142 | |

| Record name | N-(5-Ethenylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207922-53-0 | |

| Record name | N-(5-Ethenylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Vinylpyridin-2-YL)acetamide typically involves the reaction of 5-vinyl-2-pyridinecarboxylic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) as dehydrating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-Vinylpyridin-2-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be used.

Major Products:

Oxidation: Formation of 5-vinyl-2-pyridinecarboxaldehyde or 5-vinyl-2-pyridinecarboxylic acid.

Reduction: Formation of N-(5-ethylpyridin-2-YL)acetamide.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(5-Vinylpyridin-2-YL)acetamide has been studied for its potential pharmacological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the molecular structure can enhance anticancer properties, particularly against cell lines such as HepG2 and MDA-MB-231. The following table summarizes the IC50 values for related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 65.3 |

| This compound | MDA-MB-231 | 30.4 |

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Polymer Science

The presence of a vinyl group allows this compound to participate in polymerization reactions. This characteristic is particularly useful in the development of new materials with tailored properties. For example, it can be used as a monomer in the synthesis of conductive polymers or hydrogels.

Neuropharmacology

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could lead to novel therapeutic strategies for conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic applications of this compound:

- Study on Anticancer Activity : A recent investigation reported that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound in drug development .

- Polymerization Research : Another study demonstrated the successful polymerization of this compound to form a novel conductive polymer, which showed promise in electronic applications .

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(5-Methylpyridin-2-YL)acetamide | Methyl substitution on pyridine | Enhanced lipophilicity |

| N-(4-Vinylpyridin-3-YL)acetamide | Vinyl group at different position | Potential for different biological activities |

This table illustrates how slight structural variations can influence biological activity and application potential.

Mechanism of Action

The mechanism of action of N-(5-Vinylpyridin-2-YL)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, while the pyridine ring can engage in π-π interactions or hydrogen bonding .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

DNA/RNA: Potential interactions with nucleic acids can affect gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural and functional differences between N-(5-Vinylpyridin-2-YL)acetamide and related pyridine-based acetamides:

Key Observations :

- Electronic Effects : The vinyl group in this compound is electron-withdrawing, altering the electron density of the pyridine ring compared to electron-donating groups (e.g., methyl in 5RGX ). This may influence binding to enzymes like SARS-CoV-2 main protease, where pyridine rings interact with HIS163 .

- Solubility: Compounds with polar groups (e.g., aminomethyl in 1249669-77-9 ) exhibit higher aqueous solubility compared to hydrophobic substituents like vinyl or chloro.

Key Findings :

- Enzyme Inhibition: Pyridine-acetamide analogs with electron-deficient rings (e.g., cyanophenyl in 5RGX ) show strong protease binding, suggesting this compound’s vinyl group may similarly enhance target engagement.

- Receptor Modulation : The methoxybenzyl group in FPR2 agonists highlights the importance of aromatic substituents, which the vinyl group may mimic through conjugated π-systems.

- Antimicrobial Action : Sulfur-containing analogs (e.g., 6102-00-7 ) rely on thiol interactions, whereas the vinyl group’s hydrophobicity might limit such activity unless paired with polar moieties.

Physicochemical and Crystallographic Properties

- Crystal Packing : Meta-substituted acetamides (e.g., 3-CH3C6H4NH-CO-CCl3 ) exhibit varied lattice constants depending on substituent size. The vinyl group’s planar geometry may promote tighter packing compared to bulky groups like trichloroacetamide.

Biological Activity

N-(5-Vinylpyridin-2-YL)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound features a vinyl group attached to a pyridine ring, along with an acetamide functional group. Its molecular formula is . The presence of the vinyl group may enhance its reactivity, making it a candidate for polymerization and other chemical transformations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related pyridine derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .

Antitumor Activity

The antitumor potential of this compound has been explored through various in vitro studies. Similar compounds have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and A-549 (lung cancer). The activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation through interference with critical signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

- Antitumor Mechanism : Another investigation focused on the synthesis and biological evaluation of pyridine-based compounds against cancer cell lines. The findings showed that this compound could inhibit tumor cell growth significantly, with IC50 values indicating effective concentration ranges for therapeutic use .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities and mechanisms of action for this compound. These studies suggest that the compound interacts favorably with target proteins involved in bacterial resistance and cancer cell survival pathways. The binding energies observed indicate strong interactions with key enzymes, supporting its potential as a therapeutic agent .

Q & A

Basic: What are the recommended storage conditions and safety protocols for handling N-(5-Vinylpyridin-2-YL)acetamide?

Answer:

- Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area. Avoid exposure to oxidizers and acidic conditions to prevent decomposition .

- Safety Precautions:

- Use personal protective equipment (PPE), including safety glasses, gloves, and lab coats.

- Work under fume hoods or local exhaust systems to minimize inhalation risks.

- In case of spills, evacuate non-essential personnel, wear PPE, and use inert absorbents for containment .

- First Aid: Flush eyes or skin with water for 15 minutes if exposed. Seek medical attention if irritation persists .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for pyridinyl acetamides involve:

Substitution Reactions: Reacting halogenated pyridine derivatives with vinyl acetamide precursors under alkaline conditions .

Condensation Reactions: Using condensing agents (e.g., EDC or DCC) to couple acetamide moieties with activated pyridine intermediates .

Purification: Column chromatography or recrystallization from solvents like chloroform/acetone mixtures is typical .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with pyridinyl protons resonating at δ 7.5–8.5 ppm and acetamide carbonyls at ~170 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural determination, single crystals grown via slow evaporation (e.g., chloroform/acetone) provide lattice parameters .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reaction Conditions:

- Byproduct Mitigation: Monitor reaction progress via TLC and quench side reactions with scavengers (e.g., silica-bound amines) .

- Scale-Up Considerations: Maintain stoichiometric ratios and control temperature gradients to prevent exothermic decomposition .

Advanced: How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during characterization?

Answer:

- Dynamic Effects: Check for tautomerism or rotational barriers in the vinylpyridinyl group, which may split signals .

- Impurity Profiling: Compare experimental HRMS data with theoretical values to identify unreacted starting materials or oxidation byproducts .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and assign ambiguous peaks .

Advanced: What experimental strategies assess the chemical stability of this compound under varying conditions?

Answer:

- Stress Testing:

- Thermal Stability: Heat samples to 50–100°C and monitor decomposition via HPLC .

- pH Sensitivity: Expose the compound to buffered solutions (pH 2–12) and track degradation products .

- Light Sensitivity: Conduct accelerated photostability studies using UV lamps (ICH Q1B guidelines) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking: Use software like AutoDock to simulate binding affinities with target enzymes (e.g., kinases or oxidoreductases) .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data from analogous compounds .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What regulatory compliance considerations apply to this compound in laboratory settings?

Answer:

- TSCA Compliance: Verify inclusion in the Toxic Substances Control Act (TSCA) inventory for U.S.-based research .

- OSHA Standards: Adhere to 29 CFR 1910 for handling acute toxicity (Category 4) and skin/eye irritants .

- Waste Disposal: Follow EPA guidelines for hazardous organic waste, including incineration or licensed disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.